
E3 ligase Ligand 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand 1 is a ligand used for the recruitment of VHL protein . E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .
Synthesis Analysis
E3 ligase ligands have been developed into heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs), which are capable of targeted protein degradation . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .
Chemical Reactions Analysis
E3 ligase Ligand 1, as part of a PROTAC, induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand 1: Scientific Research Applications
Cancer Treatment and Research: E3 ligase Ligand 1 plays a significant role in cancer research, particularly in the development of Proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to harness the cell’s ubiquitin-proteasome system to selectively degrade disease-causing proteins. By linking a target protein ligand with an E3 ligase ligand, PROTACs can induce the degradation of specific proteins involved in cancer, offering a novel therapeutic approach .
Immune Disorders: The applications of E3 ligase Ligand 1 extend to immune disorders as well. It has been utilized in PROTACs targeting proteins associated with various immune diseases, providing a new avenue for therapeutic intervention .
Neurodegenerative Diseases: In the context of neurodegenerative diseases, E3 ligase Ligand 1 has been used in PROTACs to target the Tau protein, which is associated with Alzheimer’s disease and other tauopathies. This approach represents a promising strategy for tackling these challenging conditions .
Viral Infections: E3 ligase Ligand 1 has also shown potential in combating viral infections. For instance, it has been used in PROTACs targeting hepatitis C virus protein NS3, demonstrating its versatility and potential in antiviral therapy .
Enzymatic Activity and Cellular Processes: The enzymatic activity of E3 ligases, including those involving E3 ligase Ligand 1, is crucial for numerous cellular processes. These ligases catalyze the mono-ubiquitination of protein or sugar substrates, which is vital for maintaining cellular homeostasis and function .
Mecanismo De Acción
Target of Action
E3 ligase Ligand 1 primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
E3 ligase Ligand 1 interacts with its targets through a process called ubiquitylation , a vital role during posttranslational modification . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a three-enzyme ubiquitination cascade, which also involves ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Biochemical Pathways
The primary biochemical pathway affected by E3 ligase Ligand 1 is the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate the degradation of over 80% of proteins in cells, and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is part of a class of molecules known asproteolysis-targeting chimeras (PROTACs) . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Result of Action
The result of the action of E3 ligase Ligand 1 is the degradation of the targeted protein . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular homeostasis . This can have various effects, such as modulating the development of certain types of cancer .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-QDVBFIRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1948273-03-7 |
Source


|
| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


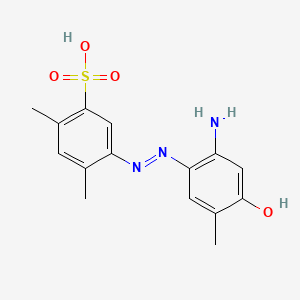

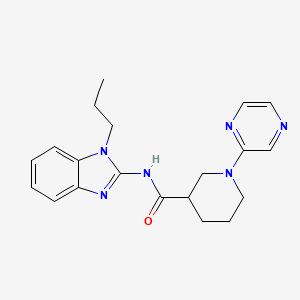
![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)
![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)
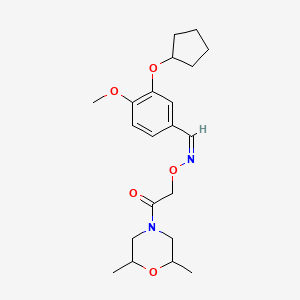
![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)
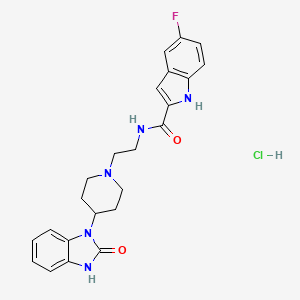
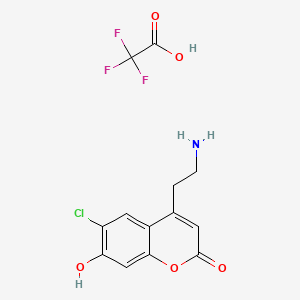


![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)